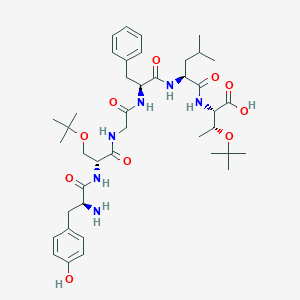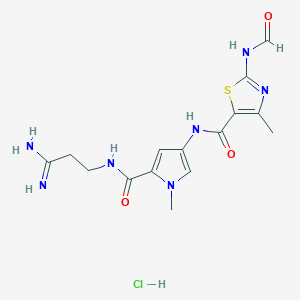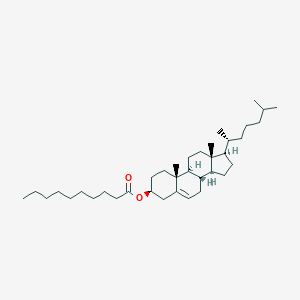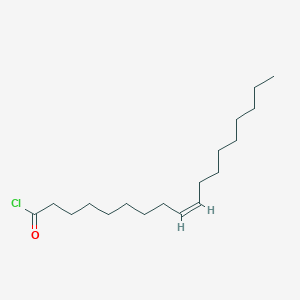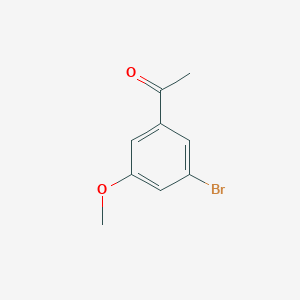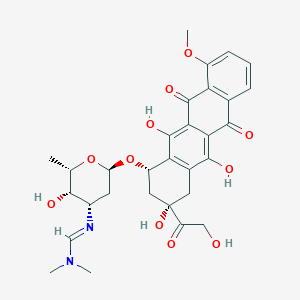
3'-Desamino-3'-dimethylformamidinedoxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Desamino-3'-dimethylformamidinedoxorubicin, also known as ADMF, is a synthetic derivative of doxorubicin, a commonly used chemotherapy drug. ADMF was developed to improve upon the efficacy and reduce the toxic side effects of doxorubicin. ADMF has shown promise in preclinical studies as a potential anti-cancer drug.
Wirkmechanismus
3'-Desamino-3'-dimethylformamidinedoxorubicin exerts its anti-cancer effects by intercalating into DNA and inhibiting DNA synthesis and replication. Additionally, 3'-Desamino-3'-dimethylformamidinedoxorubicin can induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 3'-Desamino-3'-dimethylformamidinedoxorubicin is not fully understood and requires further investigation.
Biochemische Und Physiologische Effekte
3'-Desamino-3'-dimethylformamidinedoxorubicin has been shown to have a similar toxicity profile to doxorubicin in preclinical studies. However, 3'-Desamino-3'-dimethylformamidinedoxorubicin has improved pharmacokinetics, including increased solubility and decreased clearance, which may lead to reduced toxicity in vivo. 3'-Desamino-3'-dimethylformamidinedoxorubicin has also been shown to have less cardiotoxicity than doxorubicin, a common side effect of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3'-Desamino-3'-dimethylformamidinedoxorubicin has several advantages for use in lab experiments. It has a well-defined chemical structure, allowing for easy synthesis and characterization. 3'-Desamino-3'-dimethylformamidinedoxorubicin also has potent anti-cancer effects, making it a useful tool for studying cancer biology. However, 3'-Desamino-3'-dimethylformamidinedoxorubicin has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for 3'-Desamino-3'-dimethylformamidinedoxorubicin research. One area of interest is the development of 3'-Desamino-3'-dimethylformamidinedoxorubicin-based combination therapies for cancer. 3'-Desamino-3'-dimethylformamidinedoxorubicin may also have applications in other diseases, such as viral infections and autoimmune disorders. Further investigation into the mechanism of action of 3'-Desamino-3'-dimethylformamidinedoxorubicin is needed to fully understand its anti-cancer effects. Additionally, 3'-Desamino-3'-dimethylformamidinedoxorubicin may be useful as a tool for studying DNA intercalation and replication.
Synthesemethoden
3'-Desamino-3'-dimethylformamidinedoxorubicin is synthesized by modifying the chemical structure of doxorubicin. The synthesis involves the removal of the amine group at the 3' position of the sugar moiety and the addition of a dimethylformamide group at the same position. This modification alters the physicochemical properties of the drug, allowing for improved pharmacokinetics and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
3'-Desamino-3'-dimethylformamidinedoxorubicin has been extensively studied in preclinical models of cancer. In vitro studies have shown that 3'-Desamino-3'-dimethylformamidinedoxorubicin has potent anti-proliferative effects against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 3'-Desamino-3'-dimethylformamidinedoxorubicin can inhibit tumor growth and prolong survival in animal models of cancer.
Eigenschaften
CAS-Nummer |
119864-31-2 |
|---|---|
Produktname |
3'-Desamino-3'-dimethylformamidinedoxorubicin |
Molekularformel |
C30H34N2O11 |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C30H34N2O11/c1-13-25(35)16(31-12-32(2)3)8-20(42-13)43-18-10-30(40,19(34)11-33)9-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(41-4)21(14)28(24)38/h5-7,12-13,16,18,20,25,33,35,37,39-40H,8-11H2,1-4H3/t13-,16-,18-,20-,25+,30-/m0/s1 |
InChI-Schlüssel |
ULJQQPCJMGOUAT-JCBJOBGESA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
Synonyme |
3'-desamino-3'-dimethylformamidinedoxorubicin 3'-DFD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




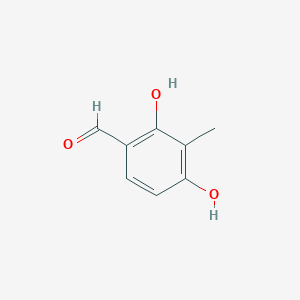
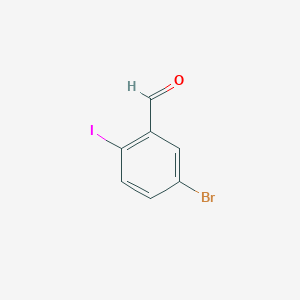

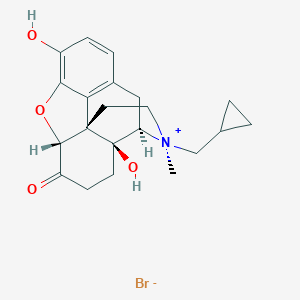
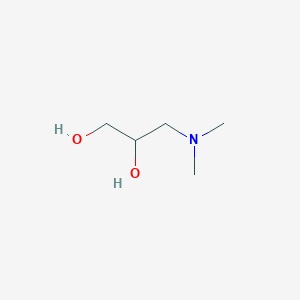
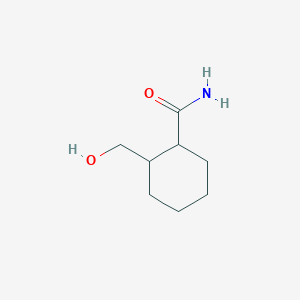
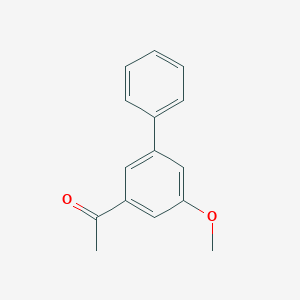
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
